3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid
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Overview
Description
3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale multicomponent reactions and the use of continuous flow reactors to optimize yield and efficiency. The specific conditions, such as temperature, pressure, and catalysts, are tailored to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for functionalizing the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or photocatalysts.
Reduction: Sodium borohydride or other mild reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for treating neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and have comparable biological activities.
Imidazo[1,2-a]pyridines: Other derivatives of this class are also widely studied for their medicinal properties.
Uniqueness
3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid is unique due to the presence of the 4-bromophenyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H11BrN2O2 |
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Molecular Weight |
343.17 g/mol |
IUPAC Name |
3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-6-4-11(5-7-12)16-13(8-9-15(20)21)19-10-2-1-3-14(19)18-16/h1-10H,(H,20,21) |
InChI Key |
LKOMYOGCCIFNPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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